molecular formula C12H15N3O2 B2464867 1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 1937220-23-9

1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2464867
CAS No.: 1937220-23-9
M. Wt: 233.271
InChI Key: UYTXDUUVMWZNCC-UHFFFAOYSA-N
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Description

1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a chemical compound with the molecular formula C12H15N3O2 It is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a hydroxycarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Formation of the Hydroxycarboximidamide Moiety: This step involves the reaction of the pyrrolidine derivative with hydroxylamine and a suitable carboxylic acid derivative, such as an ester or an acid chloride.

Industrial Production Methods

Industrial production of 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-oxopyrrolidine-3-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N’-hydroxy-5-oxopyrrolidine-3-carboximidamide: Lacks the benzyl group, which may influence its binding affinity and specificity.

    1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an imidamide group.

Uniqueness

1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is unique due to the presence of both the benzyl group and the hydroxycarboximidamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-12(14-17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTXDUUVMWZNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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